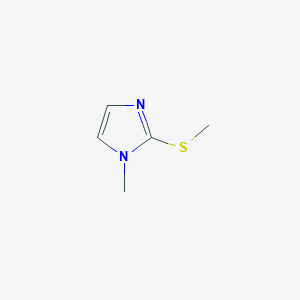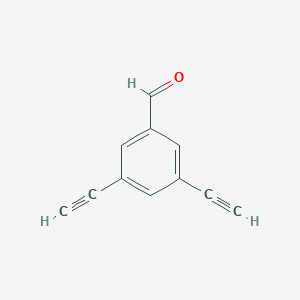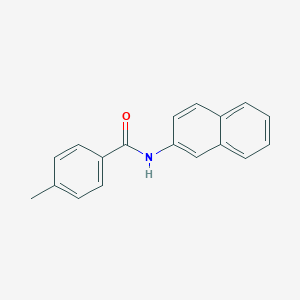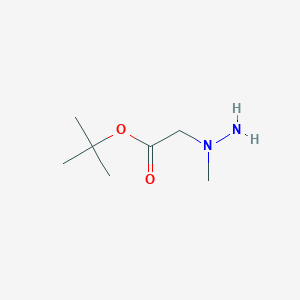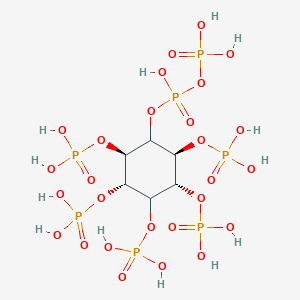
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate, also known as CPTP, is a compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Dynamic NMR Spectroscopy Applications : Research by Bangerter et al. (1998) explored the pseudorotation of oxaphosphetane diastereomers, providing insights into their conformations and decomposition kinetics, relevant for understanding the behavior of similar compounds in chemical reactions (Bangerter, Karpf, Meier, Rys, & Skrabal, 1998).
Bone Scanning Applications : Castronovo and Callahan (1972) investigated organo-phosphorus compounds, including phosphonate derivatives, as potential bone imaging agents, which could have implications for medical diagnostics (Castronovo & Callahan, 1972).
Biological Activity Studies : Maryanoff et al. (1987) synthesized a phosphonate analog of β-d-arabinose 1,5-bisphosphate, evaluating its biological activity. Such studies are crucial for developing new pharmaceuticals or biological tools (Maryanoff, Nortey, Inners, Campbell, Reitz, & Liotta, 1987).
Synthesis and Kinetic Studies : Nieschalk et al. (1996) worked on synthesizing fluorinated phosphonate analogs and studied their enzymatic reactions, contributing to the understanding of enzyme-substrate interactions (Nieschalk, Batsanov, O'Hagan, & Howard, 1996).
Enzymatic Synthesis and Kinetic Properties : Research by Stribling (1974) described the enzymic synthesis of phosphonomethyl isosteres and their interaction with various enzymes, which is significant for biochemical pathway analysis (Stribling, 1974).
Chiral Ligand Synthesis for Metal Complexes : Karasik et al. (2003) developed novel chiral bisphosphine ligands, important for catalysis and organometallic chemistry (Karasik, Naumov, Sinyashin, Belov, Novikova, Lönnecke, & Hey‐Hawkins, 2003).
Frustrated Lewis Pair Reactions : Yu et al. (2013) studied the reactions of diphenylphosphanylacetylene, revealing mechanisms of synergistic frustrated Lewis pair addition reactions, relevant for synthetic chemistry (Yu, Kehr, Daniliuc, & Erker, 2013).
Tandem Enzymatic Reactions : Gijsen and Wong (1995) reported on a one-pot reaction involving an enzymatic aldol and intramolecular reaction, contributing to methods in organic synthesis (Gijsen & Wong, 1995).
Enantiomeric Synthesis of Trihydroxypropylphosphonates : Wróblewski and Balcerzak (1998) focused on the synthesis of enantiomeric trihydroxypropylphosphonates, key for developing chiral compounds in pharmaceuticals (Wróblewski & Balcerzak, 1998).
Antiviral Activities of Novel Nucleosides : Choo et al. (2006) synthesized new classes of acyclic nucleoside phosphonates with potential antiviral applications, demonstrating the role of such compounds in therapeutic development (Choo, Beadle, Kern, Prichard, Keith, Hartline, Trahan, Aldern, Korba, & Hostetler, 2006).
Propriétés
Numéro CAS |
149714-25-0 |
|---|---|
Nom du produit |
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate |
Formule moléculaire |
C6H19O27P7 |
Poids moléculaire |
740.02 g/mol |
Nom IUPAC |
[(2R,3S,5R,6S)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1?,2-,3+,4+,5-,6? |
Clé InChI |
UPHPWXPNZIOZJL-UYSNGIAKSA-N |
SMILES isomérique |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Synonymes |
1-diphosphoinositol pentakisphosphate 1-DPIPK 5-diphosphoinositol pentakisphosphate diphosphoinositol pentakisphosphate PP-IP(5) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



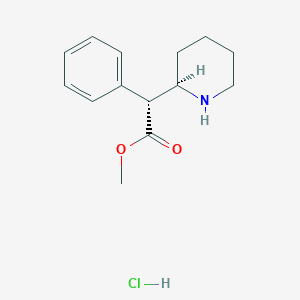
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
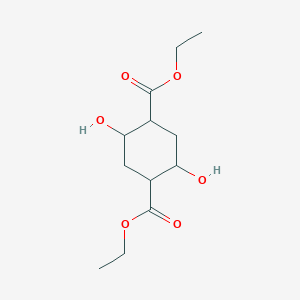
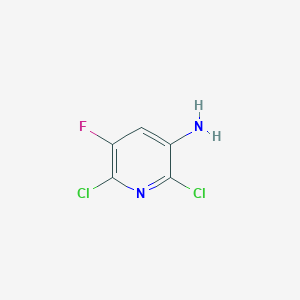
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
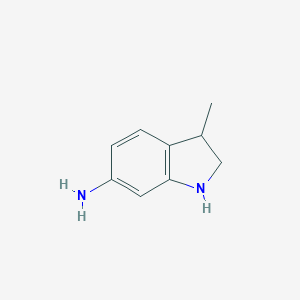
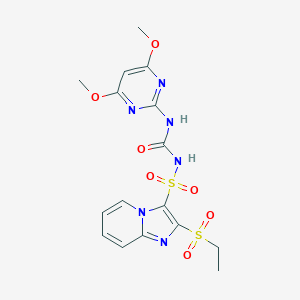
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
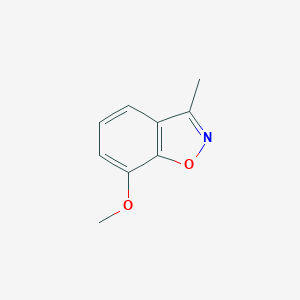
![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)
